molecular formula C9H12ClNO3S B255570 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide CAS No. 74668-38-5

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Cat. No. B255570
CAS RN: 74668-38-5
M. Wt: 249.72 g/mol
InChI Key: FMXXRCMSJPLNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide (4-CNHPB) is a synthetic compound that has recently gained attention in scientific research due to its unique properties and potential applications. 4-CNHPB is a derivative of benzenesulfonamide and contains a chlorine atom attached to the nitrogen atom in the amide group. It has a molecular weight of 199.57 g/mol and a melting point of 127-129°C. 4-CNHPB is soluble in water and organic solvents, and is stable under normal laboratory and industrial conditions.

Scientific Research Applications

Anticancer Agent Development

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide: has been studied for its potential as an anticancer agent. It has shown inhibitory effects against carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . This inhibition can lead to the discovery of novel antiproliferative agents, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Antimicrobial Activity

The compound’s derivatives have been synthesized and evaluated for their antimicrobial properties. By targeting specific enzymes in microbial organisms, these derivatives can serve as a basis for developing new antimicrobial drugs .

Apoptosis Induction

One of the derivatives of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide has been able to induce apoptosis in cancer cell lines. This is a critical pathway for cancer treatment as it leads to programmed cell death, preventing the proliferation of cancer cells .

Enzyme Inhibition Selectivity

Research has demonstrated that certain derivatives of this compound exhibit remarkable selectivity for CA IX over CA II. This specificity is crucial for minimizing side effects and enhancing the therapeutic index of potential drugs .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and its derivatives has been extensively studied to understand its interaction with biological targets. This information is vital for rational drug design and optimization .

Pharmacognosy

The compound’s role in pharmacognosy, the study of medicinal drugs derived from plants or other natural sources, is being explored. It could lead to the discovery of natural derivatives with similar or enhanced biological activities .

properties

IUPAC Name

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXRCMSJPLNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

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